Propanedioic acid, bromo-, ethyl methyl ester

CAS No.:

Cat. No.: VC17971859

Molecular Formula: C6H9BrO4

Molecular Weight: 225.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9BrO4 |

|---|---|

| Molecular Weight | 225.04 g/mol |

| IUPAC Name | 1-O-ethyl 3-O-methyl 2-bromopropanedioate |

| Standard InChI | InChI=1S/C6H9BrO4/c1-3-11-6(9)4(7)5(8)10-2/h4H,3H2,1-2H3 |

| Standard InChI Key | OGGYASKKLGSDRJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C(=O)OC)Br |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

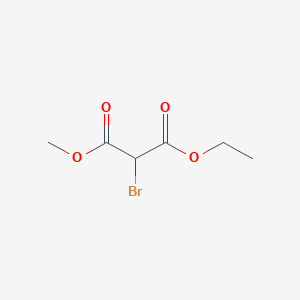

Propanedioic acid, bromo-, ethyl methyl ester is systematically named as ethyl methyl 2-bromomalonate, reflecting its malonic acid backbone substituted with bromine at the α-position and esterified with ethyl and methyl groups. Its IUPAC name is 1-ethyl 3-methyl 2-bromopropanedioate. The molecular structure (Fig. 1) comprises:

-

A central propanedioic acid core ().

-

Ethyl () and methyl () ester groups replacing the carboxylic acid hydrogens .

Molecular Formula:

Molecular Weight: 225.04 g/mol .

Spectroscopic and Stereochemical Properties

While experimental spectroscopic data (e.g., NMR, IR) for this specific compound is absent in the provided sources, analogous bromomalonates exhibit characteristic peaks:

-

NMR: Signals for ester methyl ( ppm) and ethyl groups ( ppm), alongside a deshielded proton adjacent to bromine ( ppm) .

Synthesis and Manufacturing

General Synthetic Routes

Bromomalonate esters are typically synthesized via electrophilic bromination of malonate esters. For example:

-

Bromination of Ethyl Methyl Malonate:

This method mirrors the synthesis of dimethyl bromomalonate, where bromine replaces a hydrogen atom on the central carbon .

-

Esterification of Bromomalonic Acid:

Bromomalonic acid () can be esterified with ethanol and methanol under acidic conditions .

Industrial-Scale Production

Physicochemical Properties

Phase-Change Data

Direct measurements for ethyl methyl bromomalonate are lacking, but analog compounds provide benchmarks:

| Property | Dimethyl Bromomalonate | Diethyl Methylmalonate |

|---|---|---|

| Boiling Point (at 0.015 bar) | 379.7 K | Not reported |

| Molecular Weight | 211.01 g/mol | 174.19 g/mol |

The reduced boiling point of dimethyl bromomalonate under vacuum (0.015 bar) suggests ethyl methyl bromomalonate would similarly require low-pressure distillation .

Thermodynamic and Kinetic Parameters

-

Vapor Pressure: Estimated using the Clausius-Clapeyron equation for dimethyl bromomalonate:

Applications in Organic Synthesis

Alkylation Reactions

Bromomalonate esters serve as electrophiles in Michael additions and alkylation reactions. For example:

-

Formation of Quaternary Centers:

The bromine atom acts as a leaving group, enabling nucleophilic displacement .

Pharmaceutical Intermediates

Ethyl methyl bromomalonate could hypothetically synthesize β-bromo carboxylic acids, precursors to anticonvulsants and anti-inflammatory agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume